molecular formula C12H12N2O2 B6145251 4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 1480259-81-1

4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B6145251
CAS No.: 1480259-81-1
M. Wt: 216.2
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Description

4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-chlorobenzophenone and acrolein.

    Cyclization Reaction: The key step involves a cyclization reaction where the amino group of 2-amino-5-chlorobenzophenone reacts with acrolein under acidic conditions to form the benzodiazepine core.

    Prop-2-enoyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:

    Bulk Synthesis: Utilizing large reactors to handle the cyclization and substitution reactions.

    Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.

    Quality Control: Ensuring the compound meets the required purity and quality standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enoyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acryloyl chloride in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzodiazepines depending on the reagents used.

Scientific Research Applications

4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with the central nervous system. It likely binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of neurotransmitters in the brain.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

4-(prop-2-enoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. Its prop-2-enoyl group could potentially alter its binding affinity and efficacy at GABA receptors, leading to different therapeutic effects and side effect profiles.

Properties

CAS No.

1480259-81-1

Molecular Formula

C12H12N2O2

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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